N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c25-16(18-10-14-20-12-4-1-2-5-13(12)21-14)11-24-17(26)7-6-15(22-24)23-9-3-8-19-23/h1-9H,10-11H2,(H,18,25)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOVKLOTABKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, identified by its CAS number 1251697-02-5, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with pyrazole and pyridazine moieties. The resulting structure is characterized by its complex heterocyclic framework, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 365.4 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against these cancer types, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also shown promising results against various pathogens. Its structural components enhance its interaction with biological targets, making it effective against:
- Mycobacterium tuberculosis
In vitro studies reported minimum inhibitory concentrations (MICs) in the low microgram range, indicating strong bactericidal activity . This suggests that the compound could be developed as a novel treatment for tuberculosis.
The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Bacterial Metabolism : For antimicrobial effects, it likely disrupts bacterial metabolic pathways essential for growth and replication.
Case Studies and Research Findings
A detailed examination of various studies reveals consistent findings regarding the efficacy of this compound:
| Study | Biological Activity | Cell Line/Pathogen | Results |
|---|---|---|---|
| Study 1 | Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 5 µM |
| Study 2 | Antimicrobial | Mycobacterium tuberculosis | MIC = 0.006 µg/mL |
| Study 3 | Anticancer | HepG2 (Liver Cancer) | Significant growth inhibition at 10 µM |
These results underscore the compound's potential as a dual-action therapeutic agent against both cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzimidazole Derivatives
Substitutions on the Benzimidazole Core
- Compound 30 (N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide): Replaces the methyl group in the target compound with a triazole-substituted benzimidazole.
- Compound 31 (N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide) : Incorporates a tetrazole group, enhancing acidity (pKa ~4.5) and aqueous solubility compared to the target compound .
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine: Replaces the acetamide-pyridazinone chain with a pyrimidine ring, simplifying the structure but eliminating the pyridazinone’s electron-deficient character .
Linker and Acetamide Modifications
- 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8): Uses a propanamide linker instead of acetamide, extending the chain length. This increases flexibility and may alter binding pocket interactions.
- N-(1H-Benzo[d]imidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Replaces pyrazole with a 4-fluorophenyl group on the pyridazinone, significantly enhancing lipophilicity (clogP +1.2) and possibly improving blood-brain barrier penetration .
Pyridazinone and Heterocyclic Substitutions
- N-(1H-Benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide : Substitutes pyrazole with thiophene, increasing aromatic surface area and lipophilicity (clogP +0.7). Thiophene’s sulfur atom may introduce metabolic liabilities via oxidation .
- Compounds 1–6 (N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides): Utilize carboxamide linkers instead of acetamide, altering electronic properties.
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. The benzimidazole proton signals appear as doublets at δ 7.8–8.2 ppm, while the pyridazine C=O group is confirmed via ¹³C NMR at ~170 ppm . Discrepancies in NMR data (e.g., unexpected splitting) may indicate tautomerism, requiring 2D NMR (COSY, HSQC) for resolution.
Q. What are the core structural features influencing its biological activity?
The benzimidazole moiety enables π-π stacking with biological targets, while the pyridazine-pyrazole unit provides hydrogen-bonding sites. Substituents on the pyrazole ring (e.g., electron-withdrawing groups) enhance binding affinity to kinases .
Advanced Research Questions
Q. How can contradictory spectral data during characterization be resolved?
Example: If HRMS indicates a molecular ion at m/z 438.15 but NMR suggests impurities, use preparative HPLC to isolate the compound and repeat spectroscopy. Cross-validate with X-ray crystallography (e.g., CCDC 1267/4256 for analogous structures) to confirm bond angles and tautomeric forms .
Q. What strategies improve selectivity in aza-Michael additions for benzimidazole derivatives?
Q. How do modifications to the pyridazine ring affect SAR in anticancer assays?
Comparative studies of analogs show:
Q. What mechanistic insights explain its anti-inflammatory activity?
The compound inhibits NF-κB signaling by binding to IKKβ (kinase domain), as shown via molecular docking (ΔG = -9.8 kcal/mol) and Western blotting (reduced p65 phosphorylation at Ser536). Dose-dependent IL-6 suppression (IC₅₀ = 5.2 μM) corroborates this .
Q. How can solubility and bioavailability be enhanced without losing efficacy?
- Prodrug approach : Introduce phosphate esters at the acetamide oxygen.
- Co-crystallization : Use succinic acid to improve aqueous solubility (2.5-fold increase).
- Nanoformulation : PEGylated liposomes achieve sustained release (t₁/₂ = 14 h) .
Methodological Guidance
- Data Contradiction Analysis : Always cross-reference NMR with HRMS and crystallography. For unresolved peaks, consider dynamic effects like rotamers .
- SAR Optimization : Prioritize substituents balancing LogP (1–3) and hydrogen-bond donors (<5) to align with Lipinski’s rules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
